molecular formula C42H92N10O34S5 B1678214 Netilmicin sulfate CAS No. 56391-57-2

Netilmicin sulfate

Cat. No.: B1678214
CAS No.: 56391-57-2
M. Wt: 1441.6 g/mol
InChI Key: AGFWIZQEWFGATK-UNZHCMSXSA-N
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Description

Netilmicin sulfate is a semisynthetic aminoglycoside antibiotic derived from sisomicin. It is produced by the fermentation of Micromonospora inyoensis, a species of actinomycete. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is used to treat serious infections, especially those resistant to other aminoglycosides like gentamicin .

Mechanism of Action

Target of Action

Netilmicin sulfate, a semisynthetic aminoglycoside antibiotic, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell.

Mode of Action

Netilmicin inhibits protein synthesis in susceptible organisms by binding to the bacterial 30S ribosomal subunit . This binding interferes with mRNA binding and the acceptor tRNA site .

Biochemical Pathways

The primary biochemical pathway affected by netilmicin is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, netilmicin disrupts normal protein synthesis, leading to the production of abnormal proteins that are non-functional or toxic to the bacteria .

Pharmacokinetics

Netilmicin is not absorbed from the gut and is therefore only given by injection or infusion . The pharmacokinetic profile of netilmicin permits twice daily administration in most patients with systemic infections . Its antimicrobial spectrum and clinical efficacy is similar to that of gentamicin, tobramycin, and amikacin .

Result of Action

The result of netilmicin’s action is the inhibition of bacterial growth and the eventual death of the bacterial cell . This is achieved through the disruption of protein synthesis, which leads to the production of non-functional or toxic proteins within the bacterial cell .

Action Environment

The action of netilmicin can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on the efficacy of netilmicin . Additionally, the pH and ion concentration of the environment can affect the stability and activity of netilmicin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Netilmicin sulfate is synthesized through a semisynthetic process involving the modification of sisomicin. The preparation process includes the following steps:

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation followed by chemical modification. The process includes:

Chemical Reactions Analysis

Types of Reactions

Netilmicin sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of netilmicin, which may have altered antibacterial activity .

Scientific Research Applications

Netilmicin sulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

Netilmicin sulfate is similar to other aminoglycoside antibiotics, such as gentamicin, tobramycin, and amikacin. it has some unique features:

List of Similar Compounds

  • Gentamicin
  • Tobramycin
  • Amikacin
  • Kanamycin
  • Neomycin
  • Paromomycin
  • Streptomycin

This compound stands out due to its unique balance of efficacy and reduced toxicity, making it a valuable antibiotic in the treatment of serious bacterial infections.

Properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+;;;;;/m11...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFWIZQEWFGATK-UNZHCMSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H92N10O34S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56391-56-1 (Parent)
Record name Netilmicin sulfate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56391-57-2
Record name Netilmicin sulfate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-β-l-arabinopyranosyl-(1→6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-d-glycero-hex-4-enopyranosyl-(1→4)]-2-deoxy-N1-ethyl-, sulfate (2:5) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NETILMICIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S741ZJS97U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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